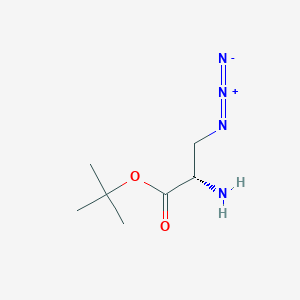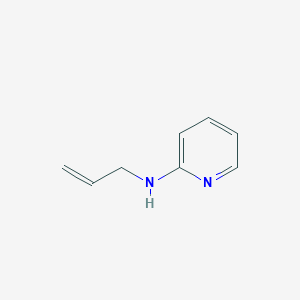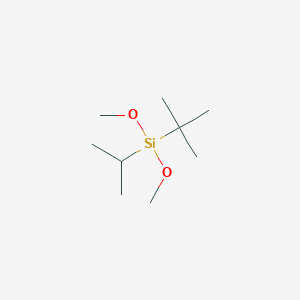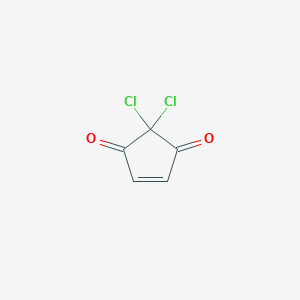
N-methyl-N-(3-nitropyridin-4-yl)nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-nitropyridin-4-yl)nitramide, commonly known as TATB, is a high-performance explosive material that has gained significant interest in the field of scientific research. TATB is a highly stable and insensitive explosive that has various applications in military and civilian industries.
作用機序
TATB is a primary explosive that undergoes rapid decomposition when subjected to heat, shock, or friction. The decomposition of TATB results in the release of a large amount of energy, which is used to initiate the detonation of secondary explosives. The mechanism of action of TATB is complex and involves various chemical reactions, including the formation of free radicals and the release of gaseous products.
Biochemical and Physiological Effects
TATB is a highly stable and insensitive explosive that does not have any significant biochemical or physiological effects on living organisms. TATB is not toxic and does not pose any significant health hazards to humans or animals. However, exposure to TATB dust or vapors can cause respiratory irritation and other minor health effects.
実験室実験の利点と制限
TATB has various advantages and limitations for lab experiments. One of the significant advantages of TATB is its high thermal stability and insensitivity to shock and friction, which makes it an ideal explosive material for testing the performance of other explosives. However, the synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise, which limits its availability for lab experiments.
将来の方向性
The future directions for TATB research include the development of new synthesis methods that are more efficient and cost-effective. The use of TATB in the production of plastic bonded explosives is also an area of active research, with the aim of improving the safety, stability, and performance of these explosives. Additionally, the use of TATB in the production of new energetic materials and propellants is an area of research that has significant potential for future applications.
Conclusion
In conclusion, TATB is a highly stable and insensitive explosive material that has various applications in military and civilian industries. TATB has unique properties that make it an ideal material for testing the performance of other explosives and for the production of plastic bonded explosives. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise. The future directions for TATB research include the development of new synthesis methods, the use of TATB in the production of new energetic materials, and the improvement of the safety, stability, and performance of plastic bonded explosives.
合成法
TATB is synthesized by the nitration of 3,5-dinitropyridine with methylamine nitrate in the presence of sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure TATB crystals. The synthesis of TATB is a complex and challenging process that requires specialized equipment and expertise.
科学的研究の応用
TATB has gained significant interest in the field of scientific research due to its unique properties, including high thermal stability, insensitivity to shock and friction, and high energy density. TATB has various applications in military and civilian industries, including rocket propellants, detonators, and explosive charges. TATB is also used in the production of plastic bonded explosives, which have significant advantages over traditional explosives in terms of safety, stability, and performance.
特性
CAS番号 |
104503-82-4 |
|---|---|
分子式 |
C6H6N4O4 |
分子量 |
198.14 g/mol |
IUPAC名 |
N-methyl-N-(3-nitropyridin-4-yl)nitramide |
InChI |
InChI=1S/C6H6N4O4/c1-8(10(13)14)5-2-3-7-4-6(5)9(11)12/h2-4H,1H3 |
InChIキー |
ITGRUAVJCYFZPV-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
4-Pyridinamine,N-methyl-N,3-dinitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)







![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

